molecular formula C10H11NO2S B13896215 Ethyl benzothioylcarbamate

Ethyl benzothioylcarbamate

Cat. No.: B13896215
M. Wt: 209.27 g/mol
InChI Key: CMLDIQZIMOKRFE-UHFFFAOYSA-N
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Description

Ethyl benzothioylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl benzothioylcarbamate can be synthesized through various methods. One common method involves the reaction of ethyl chloroformate with benzothioylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the compound’s high quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl benzothioylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamates .

Scientific Research Applications

Ethyl benzothioylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

    Industry: It is used in the production of pesticides, fungicides, and other agrochemicals .

Mechanism of Action

The mechanism of action of ethyl benzothioylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various physiological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl benzothioylcarbamate is unique due to its sulfur-containing structure, which imparts distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ethyl benzothioylcarbamate in laboratory settings?

Methodological Guidance :

  • Reagent Selection : Use stoichiometric ratios of benzothioamide and ethyl chloroformate in anhydrous conditions to minimize side reactions (e.g., hydrolysis).
  • Temperature Control : Maintain reaction temperatures between 0–5°C to suppress thermal decomposition .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Avoid prolonged exposure to acidic conditions, as the compound is prone to decomposition .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/ethyl acetate). Typical yields range from 70–85% under optimized conditions.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Guidance :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the ethyl ester group (δ ~4.2 ppm for 1H^1H, δ ~60–65 ppm for 13C^{13}C) and the benzothioylcarbamate moiety (aromatic protons δ ~7.2–7.8 ppm).
  • IR Spectroscopy : Key peaks include C=O stretching (~1700 cm1^{-1}) and C=S stretching (~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS should confirm the molecular ion peak (m/z ~209.2 for C10H _{10}H _{11}NO2S)_{2}S)).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Methodological Guidance :

  • Systematic Review : Apply PRISMA guidelines to collate and compare literature data, prioritizing peer-reviewed journals over preprint repositories.
  • Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .
  • Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to quantify decomposition pathways (e.g., hydrolysis to benzothioamide) .

Q. What strategies are effective for studying the reaction mechanisms of this compound in nucleophilic acyl substitution?

Methodological Guidance :

  • Kinetic Analysis : Perform pseudo-first-order experiments with varying nucleophile concentrations (e.g., amines) to determine rate constants and propose transition states.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map potential energy surfaces and identify intermediates .
  • Isotopic Labeling : Introduce 18O^{18}O-labeled ethyl groups to track acyl transfer pathways via mass spectrometry .

Q. How can impurities or by-products in this compound synthesis be identified and mitigated?

Methodological Guidance :

  • LC-MS Profiling : Compare retention times and fragmentation patterns against reference standards (e.g., unreacted benzothioamide at m/z ~137.2).
  • By-Product Minimization : Optimize reaction stoichiometry (excess ethyl chloroformate) and use scavengers (e.g., molecular sieves) to absorb residual water .
  • Crystallization Control : Adjust solvent polarity (e.g., ethanol/water mixtures) to selectively precipitate the target compound while leaving impurities in solution.

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response or kinetic data involving this compound?

Methodological Guidance :

  • Nonlinear Regression : Fit dose-response curves (e.g., enzyme inhibition) using the Hill equation (GraphPad Prism or R).
  • Error Analysis : Report confidence intervals (95% CI) for IC50_{50} values and use ANOVA for multi-group comparisons .
  • Reproducibility : Include triplicate measurements and negative controls in all assays to validate data robustness .

Q. How should researchers document synthetic procedures to ensure reproducibility in publications?

Methodological Guidance :

  • Detailed Experimental Sections : Specify exact reagent grades (e.g., Sigma-Aldrich, ≥99%), solvent purification methods (e.g., distillation over CaH2_2), and equipment (e.g., Schlenk lines for air-sensitive steps) .
  • Supporting Information : Provide raw spectral data (NMR, IR), chromatograms, and crystallographic files (if applicable) in supplemental materials .

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

ethyl N-(benzenecarbonothioyl)carbamate

InChI

InChI=1S/C10H11NO2S/c1-2-13-10(12)11-9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,14)

InChI Key

CMLDIQZIMOKRFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)C1=CC=CC=C1

Origin of Product

United States

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